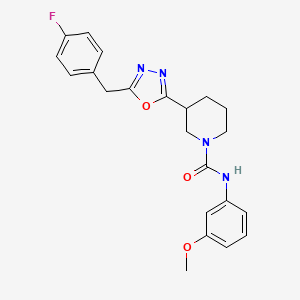
3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C22H23FN4O3 and its molecular weight is 410.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H16FN3O
- Molecular Weight : 341.34 g/mol
The compound features a piperidine core linked to an oxadiazole ring and a fluorobenzyl group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole moiety is known for its ability to modulate enzyme activities and receptor interactions. Specifically, the following mechanisms have been observed:
- Enzyme Inhibition : The oxadiazole ring can act as a competitive inhibitor for certain enzymes, affecting metabolic pathways.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), influencing signal transduction pathways.
Structure-Activity Relationships (SAR)
The presence of the 4-fluorobenzyl group enhances the lipophilicity and electronic properties of the compound, which are crucial for its binding affinity to biological targets. Substitutions on the piperidine and phenyl rings can significantly alter its potency and selectivity.
| Substituent | Effect on Activity |
|---|---|
| 4-Fluorobenzyl | Increases lipophilicity and receptor binding |
| Methoxy Group | Enhances electron donation, improving interaction with targets |
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In Vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines (e.g., HT-29, TK-10) at micromolar concentrations .
Antimicrobial Activity
Preliminary investigations suggest that this compound may also possess antimicrobial properties. Related oxadiazole derivatives have demonstrated activity against Gram-positive bacteria and fungi.
Case Studies
- Study on Anticancer Properties : A study evaluated the efficacy of oxadiazole derivatives in inhibiting cancer cell proliferation. The results indicated that modifications in the oxadiazole structure could lead to enhanced cytotoxicity against specific cancer types .
- Antimicrobial Testing : Another research project focused on the synthesis of oxadiazole derivatives and their antimicrobial activity against Staphylococcus aureus and Candida albicans. The results showed promising activity for compounds with similar structural features .
Eigenschaften
IUPAC Name |
3-[5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazol-2-yl]-N-(3-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-29-19-6-2-5-18(13-19)24-22(28)27-11-3-4-16(14-27)21-26-25-20(30-21)12-15-7-9-17(23)10-8-15/h2,5-10,13,16H,3-4,11-12,14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUTZJKCZAUZRJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCCC(C2)C3=NN=C(O3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














